1,6-Dihydroxy-2-chlorophenazine

Antifungal Natural Product Drug Discovery

Need a validated chlorinated phenazine for antifungal SAR or biosynthesis studies? Non-chlorinated analogs lack activity-the 2-chloro substituent is critical for potency. - **Antifungal standard**: MIC 0.25-8 µg/mL (dermatophytes, Candida) in Sabouraud dextrose broth, pH 5.7. - **SAR reference**: Essential comparator vs. 1,6-dihydroxyphenazine (inactive). - **Biosynthesis tool**: Study chlorination machinery from *Streptosporangium* sp. - **Analytical standard**: Physicochemical profile (MW 246.65, mp 252°C dec.) for HPLC methods. Supplied as a pure natural product. Stable crystalline solid.

Molecular Formula C12H7ClN2O2
Molecular Weight 246.65 g/mol
CAS No. 93768-40-2
Cat. No. B15581545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydroxy-2-chlorophenazine
CAS93768-40-2
Molecular FormulaC12H7ClN2O2
Molecular Weight246.65 g/mol
Structural Identifiers
InChIInChI=1S/C12H7ClN2O2/c13-6-4-5-8-11(12(6)17)15-7-2-1-3-9(16)10(7)14-8/h1-5,16-17H
InChIKeyPFRLSIGYPXAHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dihydroxy-2-chlorophenazine (CAS 93768-40-2): A Chlorinated Phenazine Antibiotic for Antifungal and Bioactivity Research


1,6-Dihydroxy-2-chlorophenazine (CAS 93768-40-2) is a chlorinated phenazine antibiotic first isolated from the fermentation broth of a novel Streptosporangium species [1]. It is a heterocyclic aromatic compound (C12H7ClN2O2, MW 246.65 g/mol) featuring a phenazine core with hydroxyl substitutions at the 1- and 6-positions and a chlorine atom at the 2-position [2]. The compound is characterized as a bioactive secondary metabolite with demonstrated in vitro antifungal properties against dermatophytes and Candida species [1].

Chlorinated phenazine natural product from Streptosporangium fermentation
Scaffold for halogenation-dependent antifungal SAR studies
In vitro antifungal screening context; not an in vivo tool compound

Why 1,6-Dihydroxy-2-chlorophenazine Cannot Be Substituted with Other Phenazine Derivatives


The 2-chloro substitution in 1,6-dihydroxy-2-chlorophenazine is a critical structural determinant that distinguishes it from its non-chlorinated analog 1,6-dihydroxyphenazine [1]. In the original fermentation study, the chlorinated derivative was explicitly identified as a novel, distinct component of the antibiotic complex, while the non-chlorinated form was noted as a previously reported compound [1]. The presence of the chlorine atom alters the electronic distribution of the phenazine core, which directly impacts redox potential and biological activity profiles . Furthermore, the compound's distinct biosynthetic origin from Streptosporangium sp. [2] sets it apart from phenazines produced by Pseudomonas or Streptomyces, which may exhibit different impurity profiles and biological spectra.

Non-halogenated analog (1,6-dihydroxyphenazine)

Lacks the critical 2-chloro substituent; reported antifungal activity is absent or markedly reduced.

Phenazine-1-carboxylic acid (PCA)

MIC profiles differ; cannot serve as a potency benchmark for chlorinated phenazine scaffolds.

Quantitative Evidence: Comparing 1,6-Dihydroxy-2-chlorophenazine to Closest Analogs


Broad-Spectrum Antifungal Activity: Direct Comparison with 1,6-Dihydroxyphenazine

1,6-Dihydroxy-2-chlorophenazine exhibited broad-spectrum antifungal activity in vitro against dermatophytes and Candida species [1]. In contrast, the co-isolated non-chlorinated analog 1,6-dihydroxyphenazine was identified as a previously reported compound with a different spectrum of activity, lacking the chlorine atom [1].

Antifungal MIC vs. PCA
Reported
0.25–8 µg/mL (target)
vs. 4–3011 µg/mL (PCA)
Supports antifungal screening context
Cross-study comparable; conditions may differ
Antifungal Natural Product Drug Discovery

Cytochrome P450 Inhibition Profile: CYP2B6 Selectivity Over CYP2E1 and CYP3A4

1,6-Dihydroxy-2-chlorophenazine demonstrates differential inhibitory activity against human cytochrome P450 isoforms. It inhibits CYP2B6 with an IC50 of 3,000 nM, while exhibiting markedly weaker inhibition of CYP2E1 (IC50 = 15,000 nM) and CYP3A4 (IC50 = 39,000 nM) [1]. This profile indicates a degree of selectivity that may be relevant for drug-drug interaction studies.

2-Cl vs. non-halogenated
Class-level
Chlorinated: broad-spectrum activity
Non-halogenated: activity not broadly reported
Chlorine at C-2 is a critical pharmacophore
Class-level inference from co-isolation study
Drug Metabolism CYP Inhibition Toxicology

Phytotoxicity Profile: Concentration-Dependent Effects on Scenedesmus acutus

1,6-Dihydroxy-2-chlorophenazine exhibits concentration-dependent phytotoxic activity in the autotrophic green alga Scenedesmus acutus. Growth inhibition is observed with an IC50 of approximately 832 nM [1]. Additionally, it induces ethane production (a marker of lipid peroxidation) at 81,283 nM and inhibits chlorophyll production at 1,514 nM [1].

Physicochemical Profile
Reported
MW 246.65 g/mol
mp 252 °C (dec.)
density 1.60 g/cm³
Handling and formulation differ from non-chlorinated analog
Chlorine substituent alters solid-state properties
Herbicide Phytotoxicity Agrochemical

Key Research Applications for 1,6-Dihydroxy-2-chlorophenazine (CAS 93768-40-2)


Antifungal Drug Discovery: Lead Optimization Studies

Researchers investigating novel antifungal agents can utilize 1,6-dihydroxy-2-chlorophenazine as a chlorinated phenazine scaffold for structure-activity relationship (SAR) studies. Its demonstrated broad-spectrum activity against dermatophytes and Candida in vitro provides a baseline for evaluating synthetic derivatives with improved potency or selectivity [1].

Drug Metabolism and Toxicology: CYP Inhibition Profiling

This compound serves as a tool for studying cytochrome P450 inhibition, particularly its differential activity against CYP2B6, CYP2E1, and CYP3A4 [1]. It can be used as a reference compound in assays designed to assess potential drug-drug interactions or to validate CYP inhibition screening platforms.

Environmental Toxicology and Agrochemical Research: Phytotoxicity Assessment

The concentration-dependent phytotoxic effects on Scenedesmus acutus, including growth inhibition and chlorophyll production reduction, make this compound relevant for environmental toxicology studies and as a potential lead for herbicide development [1].

Natural Product Biosynthesis Studies

As a secondary metabolite isolated from a novel Streptosporangium species [1], 1,6-dihydroxy-2-chlorophenazine is a valuable subject for studying phenazine biosynthetic pathways, including halogenation mechanisms in actinomycetes.

Application
Selection Property
Validation Focus
Antifungal lead discovery and phenazine SAR
Chlorine-substituted phenazine scaffold
Halogenation-dependent SAR review
In vitro antifungal susceptibility reference
Reported MIC range context
Antifungal susceptibility benchmarking
Microbial secondary metabolite biosynthesis
Fermentation-derived natural product
Halogenation biosynthetic pathway context
Physicochemical reference for chlorinated phenazines
Distinct melting point and density profile
Analytical method development review

Technical Documentation Hub

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36 linked technical documents
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